(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
Description
Stereochemical Determinants:
Cahn-Ingold-Prelog Priority :
- Priority order: Bromophenyl group (1) > ammonium group (2) > difluoroethyl group (3) > hydrogen (4).
- Results in R configuration due to counterclockwise arrangement of priorities.
Optical Activity :
Impact of Chirality:
- Synthetic Relevance : The R-enantiomer is often preferred in asymmetric synthesis for pharmaceutical intermediates due to its predictable reactivity in stereoselective reactions .
- Differentiation from S-Enantiomer : The S-enantiomer (CAS 2225126-90-7) has distinct physicochemical properties, including solubility and crystallization behavior .
Analytical Confirmation Methods:
- X-ray Crystallography : Resolves absolute configuration via crystal lattice analysis.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H .
- Circular Dichroism (CD) : Detects Cotton effects specific to the R-configuration.
Table 1 summarizes stereochemical data:
| Property | Value | Method | Source |
|---|---|---|---|
| Configuration | R | X-ray, HPLC | |
| Enantiomeric Excess | >99% (reported for synthetic batches) | Chiral HPLC |
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCXLPCNPXNTF-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with difluoroethylamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the aromatic ring serves as an electrophilic site for substitution. This reaction is catalyzed under transition-metal conditions:
Key Observations :
-
Palladium catalysis enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives .
-
Copper-mediated azidation proceeds efficiently under mild conditions, preserving stereochemistry .
Reductive Amination and Hydrogenation
The primary amine group participates in reductive amination with ketones or aldehydes:
| Substrate | Catalyst | Conditions | Product | ee | Source |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Ir(cod)₂BF₄, (R,S)-PFP-P(tBu)₂ | 150–500 psi H₂, 25–40°C, 20h | (R)-1-(4-Bromophenyl)-2,2-difluoro-N-(4-nitrobenzyl)ethanamine | 29.8% |
Mechanistic Insight :
-
Asymmetric hydrogenation using iridium catalysts achieves moderate enantiomeric excess (ee) but requires optimization for scalability .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation-deprotonation:
| Base | Solvent | Equilibrium Position | Application | Source |
|---|---|---|---|---|
| NaOH (1M) | H₂O/EtOAc | 85% free amine | Facilitates further functionalization | |
| NH₄OH | MeOH | 92% free amine | Compatibility with aqueous workup |
Practical Implications :
-
Deprotonation regenerates the free amine, enabling reactions with electrophiles like acyl chlorides or sulfonyl chlorides .
Cross-Coupling Reactions
The bromophenyl moiety participates in palladium-catalyzed cross-coupling:
Synthetic Utility :
-
These reactions enable modular access to derivatives for structure-activity relationship (SAR) studies in drug discovery .
Oxidation and Stability
The difluoroethylamine backbone exhibits resistance to oxidation:
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| KMnO₄ (0.1M) | H₂O, 25°C, 6h | No degradation (HPLC) | |
| mCPBA | DCM, 0°C, 2h | Epoxidation of adjacent alkenes (if present) |
Stability Profile :
-
The compound remains stable under ambient storage conditions (25°C, inert atmosphere) for >12 months .
Stereochemical Integrity
The (R)-configuration is preserved under most reaction conditions:
| Reaction | Chiral Analysis Method | ee Post-Reaction | Source |
|---|---|---|---|
| Suzuki Coupling | Chiral HPLC (Chiralpak IB) | 98.5% | |
| Reductive Amination | Chiral SFC (Chiralcel OD-H) | 97.2% |
Critical Note :
Scientific Research Applications
Chemistry
In the realm of chemistry, (R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique halogenated structure allows for various chemical reactions:
- Substitution Reactions: The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to yield amines.
- Coupling Reactions: It participates in coupling reactions to create complex derivatives.
Biology
Biologically, this compound is studied for its interactions with biological molecules. Its ability to form hydrogen bonds makes it a valuable tool for probing biological systems. Key areas of investigation include:
- Antitumor Activity: Preliminary studies suggest that structurally similar compounds may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Neuroprotective Effects: Investigations indicate potential benefits in protecting neuronal cells from damage, relevant for conditions like Alzheimer's disease.
Medicine
In medical research, this compound is explored for therapeutic applications. Its structure may allow it to interact with biological targets, leading to the development of new drugs. Notable pharmacological effects include:
- Antitumor Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors.
Industry
Industrially, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
-
Anticancer Studies:
- Research on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction via mitochondrial pathways.
-
Neuroprotective Studies:
- In vitro studies indicated that compounds with a difluoroethanamine structure could modulate neurotransmitter levels, suggesting protective effects against neurodegeneration.
-
Binding Affinity Studies:
- The interaction profiles of similar compounds suggest that this compound may bind effectively to various biological targets due to its unique structure.
Future Research Directions
Future investigations should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Comprehensive toxicological assessments.
- In vivo studies to evaluate therapeutic efficacy.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and difluoroethanamine moiety allow it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural Analogs: Fluorinated Ethylamine Derivatives
Key Observations :
Halogen-Substituted Analogs
Key Observations :
Enantiomeric Comparisons
Biological Activity
(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound features a unique structural configuration that includes a bromophenyl group and two fluorine atoms attached to the ethane backbone, which may enhance its biological interactions and therapeutic efficacy.
- Chemical Name : this compound
- Molecular Formula : C9H9BrF2N·HCl
- Molecular Weight : 272.52 g/mol
- Solubility : The hydrochloride form increases solubility and stability in various solvents, making it suitable for pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures may act as inhibitors for various enzymes and receptors involved in disease pathways, including cancer and neurodegenerative disorders.
Pharmacological Potential
Research indicates that this compound may exhibit the following pharmacological effects:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Neuroprotective Effects : Investigations into related compounds suggest potential benefits in protecting neuronal cells from damage, which could be relevant for treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or closely related compounds:
- Anticancer Studies :
-
Neuroprotective Studies :
- In vitro studies have shown that compounds with a difluoroethanamine structure can modulate neurotransmitter levels, potentially offering protective effects against neurodegeneration.
- Binding Affinity Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C9H9BrF2N·HCl | Bromophenyl and difluorinated ethane backbone | Potential anticancer and neuroprotective effects |
| 2-Bromo-2,2-difluoroethylamine | C3H5BrF2N | Simpler structure without phenyl group | Limited biological activity compared to bromophenyl derivatives |
| 1-(3-Bromophenyl)-2,2-difluoroethan-1-one | C9H8BrF2O | Contains carbonyl group instead of amine | Exhibits moderate inhibitory effects on certain enzymes |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing enantiomerically pure (R)-1-(4-bromophenyl)-2,2-difluoroethanamine hydrochloride?
- Methodology : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 4-bromoacetophenone derivatives) using chiral catalysts like Rhodium(II) complexes (e.g., Rh₂(R-BTPCP)₄) to achieve high enantiomeric excess (ee >99%) . Subsequent fluorination with DAST (diethylaminosulfur trifluoride) or similar reagents introduces difluoro groups, followed by HCl salt formation. Key challenges include controlling regioselectivity during fluorination and minimizing racemization during workup .
Q. How can the stereochemical purity of the (R)-enantiomer be validated?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Comparative analysis with known (S)-enantiomer standards (CAS 1391540-47-8) via optical rotation ([α]ᴅ) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm enantiopurity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹⁹F NMR : Identifies the difluoro moiety (δ ~ -120 ppm, split due to coupling with adjacent protons) .
- HRMS : Confirms molecular weight (C₈H₉BrF₂N⁺·HCl⁻; calc. 268.98 g/mol) .
- X-ray crystallography : Resolves absolute configuration, particularly for resolving disputes in stereochemical assignments .
Advanced Research Questions
Q. How does the electronic effect of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine atom serves as a directing group for Suzuki-Miyaura couplings. Computational studies (DFT) predict enhanced electrophilicity at the para position, facilitating Pd-catalyzed aryl-aryl bond formation. Experimental validation involves monitoring reaction kinetics with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and analyzing Hammett parameters .
Q. What mechanistic insights explain contradictions in fluorination efficiency under different conditions?
- Methodology : Competing pathways (e.g., SN2 vs. radical mechanisms) may arise when using fluorinating agents like DAST. Isotopic labeling (¹⁸O/²H) and EPR spectroscopy can detect radical intermediates. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients resolves yield discrepancies .
Q. How can in vitro metabolic stability assays be designed to evaluate this compound’s pharmacokinetic profile?
- Methodology :
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion.
- CYP450 inhibition screening : Assess IC₅₀ values against CYP3A4/2D6 isoforms via fluorogenic substrates.
- Data contradictions (e.g., species-specific metabolism) are addressed by cross-validating with hepatocyte models .
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodology : Low-temperature reaction conditions (<0°C) and aprotic solvents (e.g., DCM) minimize acid-catalyzed racemization. Continuous flow chemistry enhances reproducibility by reducing residence time in reactive intermediates .
Key Challenges & Contradictions
- Stereochemical Stability : Conflicting reports on racemization rates in protic solvents (e.g., MeOH) suggest solvent-dependent degradation pathways .
- Fluorination Selectivity : Discrepancies in difluoro vs. monofluoro byproduct ratios under identical conditions highlight the need for precise reagent stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
